7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole
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Overview
Description
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole is a chemical compound with the molecular formula C18H18BrN and a molecular weight of 328.25 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromine atom and a methylphenyl group attached to the cyclopent[b]indole structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole typically involves the bromination of the corresponding indole derivative. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce oxo or de-brominated derivatives .
Scientific Research Applications
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA . The exact pathways involved can vary, but it often involves binding to specific sites on the target molecules, leading to inhibition or activation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 7-Phenylethynyl-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole
- 7-Azido-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole
- 7-Nitro-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole
Uniqueness
7-Bromo-1,2,3,3a,4,8b-hexahydro-4-(4-methylphenyl)cyclopent[b]indole is unique due to the presence of the bromine atom, which can be used as a versatile functional group for further chemical modifications . This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN/c1-12-5-8-14(9-6-12)20-17-4-2-3-15(17)16-11-13(19)7-10-18(16)20/h5-11,15,17H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPGYANYXXCNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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